molecular formula C6H5ClFNO B1421254 5-Chloro-3-fluoro-2-methoxypyridine CAS No. 886374-01-2

5-Chloro-3-fluoro-2-methoxypyridine

Cat. No. B1421254
M. Wt: 161.56 g/mol
InChI Key: URXHTRZQQSCUAD-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-fluoro-2-methoxypyridine is 1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-3-fluoro-2-methoxypyridine are not available, it’s known that pyridine derivatives can participate in various types of reactions. For instance, they can undergo palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-2-methoxypyridine is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 218.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound also has a molar refractivity of 35.9±0.3 cm3, a polar surface area of 22 Å2, and a polarizability of 14.2±0.5 10-24 cm3 .

Scientific Research Applications

Herbicidal Activity

5-Chloro-3-fluoro-2-methoxypyridine has been utilized in the synthesis of herbicides. For example, Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring that exhibited significant herbicidal activity against various weeds, without harming crops. This compound was synthesized through a series of reactions involving 5-mercapto-1,3,4-oxadiazole analogs and characterized using NMR, IR spectroscopy, and elemental analysis (Tajik & Dadras, 2011).

Synthesis of Pentasubstituted Pyridines

Wu et al. (2022) described the synthesis of halogen-rich intermediates, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These intermediates are valuable in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities for chemical manipulations (Wu et al., 2022).

Chemoselective Amination

The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been explored for selective bromide substitution in both secondary amines and primary anilines. This research, conducted by Stroup et al. (2007), highlights the versatility of these compounds in organic synthesis (Stroup et al., 2007).

Creating Structural Manifolds from a Common Precursor

Schlosser and Bobbio (2002) demonstrated the transformation of 5-chloro-2,3-difluoropyridine into various derivatives, including 5-chloro-3-fluoro-2H-pyridinone. This process involves consecutive treatments with lithium diisopropylamide and carbon dioxide or iodine, showcasing the potential of 5-chloro-3-fluoro-2-methoxypyridine in creating diverse chemical structures (Schlosser & Bobbio, 2002).

Synthesis of Complex Molecules

Hirokawa et al. (2000) described an efficient synthesis of a compound structurally similar to 5-chloro-3-fluoro-2-methoxypyridine, highlighting its role in the synthesis of complex molecules like dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

5-chloro-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHTRZQQSCUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674388
Record name 5-Chloro-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-methoxypyridine

CAS RN

886374-01-2
Record name 5-Chloro-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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